molecular formula C21H22ClN3OS B4613333 (2E)-3-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide

Cat. No.: B4613333
M. Wt: 399.9 g/mol
InChI Key: WFEOOIMVAOELLL-JLHYYAGUSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core structure through a condensation reaction between 4-chlorobenzaldehyde and 2-aminothiophenol under acidic conditions.

    Introduction of the piperidinyl group:

    Formation of the final product: The final step involves the formation of the this compound through a coupling reaction between the intermediate product and acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; typically carried out in polar solvents under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced analogs, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s unique properties make it a candidate for the development of advanced materials with specific functionalities.

    Biological Studies: It is used in biological studies to understand its mechanism of action and interaction with biological targets.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through binding to specific receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bepotastine Besilate: A compound with a similar piperidinyl group and chlorophenyl moiety, used as an antihistamine.

    (4-chlorophenyl)(2-pyridinyl)methanone: Another compound with a chlorophenyl group, used as an intermediate in organic synthesis.

Uniqueness

(2E)-3-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and development.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(2-piperidin-1-ylphenyl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c22-17-11-8-16(9-12-17)10-13-20(26)24-21(27)23-18-6-2-3-7-19(18)25-14-4-1-5-15-25/h2-3,6-13H,1,4-5,14-15H2,(H2,23,24,26,27)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEOOIMVAOELLL-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide
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(2E)-3-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide
Reactant of Route 3
(2E)-3-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide
Reactant of Route 4
(2E)-3-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide
Reactant of Route 5
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(2E)-3-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide
Reactant of Route 6
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(2E)-3-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide

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